3,4-Didodecyloxybenzoic acid
Description
Contextualizing Long-Chain Alkoxybenzoic Acids in Supramolecular Chemistry Research
Long-chain alkoxybenzoic acids are a well-established class of molecules in supramolecular chemistry, primarily recognized for their ability to form liquid crystals. Their molecular structure is amphiphilic, consisting of a rigid aromatic core with a polar carboxylic acid group at one end and a flexible, nonpolar alkyl chain at the other. This architecture drives their self-assembly. The carboxylic acid groups readily form hydrogen-bonded dimers, creating a larger, more elongated mesogenic (liquid-crystal-forming) unit.
These dimers then self-organize, influenced by the long alkyl chains. Van der Waals interactions between these chains lead to segregated layers or columns, resulting in various liquid crystalline phases, such as the nematic (orientational order) and smectic (orientational and partial positional order) phases. nih.gov The length of the alkyl chain is a critical parameter, directly influencing the temperature range and type of mesophase formed. nih.gov This predictable relationship between molecular structure and bulk property makes them ideal models for studying the fundamental principles of self-assembly and liquid crystal behavior. nih.gov
Significance of Benzoic Acid Derivatives as Versatile Building Blocks for Functional Materials
Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of functional materials. orgsyn.org Their utility stems from the reactivity of the carboxylic acid group and the ability to modify the phenyl ring with various functional groups. wikipedia.org This versatility allows for the precise tuning of molecular properties such as polarity, shape, and intermolecular interactions.
In materials science, benzoic acid derivatives are crucial precursors for:
Liquid Crystals: As seen with alkoxybenzoic acids, they are foundational to many liquid crystal displays (LCDs) and sensors. nih.govoup.com
Polymers: They can be incorporated into polyesters and polyamides, imparting rigidity and specific thermal properties to the polymer backbone.
Pharmaceuticals and Bioconjugates: The benzoic acid moiety is present in numerous active pharmaceutical ingredients and is used to link molecules together. nih.gov
Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage and catalysis.
The ability to synthesize a wide range of derivatives makes the benzoic acid scaffold a powerful and adaptable tool for materials design. orgsyn.orgrsc.org
Research Trajectories and Interdisciplinary Relevance of 3,4-Didodecyloxybenzoic Acid in Contemporary Materials Science
The specific placement of two long dodecyloxy chains at the 3 and 4 positions of the benzoic acid ring gives this compound a distinct "wedge" or "tapered" molecular geometry. This is a significant departure from the linear, rod-like shape of single-chain 4-alkoxybenzoic acids. This structural feature is at the forefront of current materials research because it promotes self-assembly into more complex, disc-like superstructures. researchgate.netsigmaaldrich.com These discs can then stack on top of one another to form columnar liquid crystal phases. oup.comrsc.org
The research trajectories for molecules like this compound are focused on exploiting these columnar structures for novel applications:
One-Dimensional Conductors: The stacked aromatic cores within the columns can provide pathways for charge transport. By doping these systems, it is possible to create organic "molecular wires," which are of interest for nanoelectronics. rsc.org
Anisotropic Sensors: The ordered, nano-segregated domains of the columns can be designed to respond to external stimuli like electric or magnetic fields, making them suitable for highly sensitive and directional sensor applications. mdpi.com
Ion Transport Membranes: The polar cores and nonpolar peripheries of the columns create distinct nanochannels. This structure is being explored for creating highly efficient and selective membranes for applications in fuel cells and batteries. mdpi.com
The study of this compound is inherently interdisciplinary, bridging organic synthesis, supramolecular chemistry, condensed matter physics, and engineering to develop new functional materials from the bottom up. mdpi.comnih.gov
Chemical and Physical Data
The properties of this compound and its key precursor, protocatechuic acid, are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₅₄O₄ |
| Molecular Weight | 490.76 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 102-104 °C |
| CAS Number | 129339-44-0 |
Table 2: Physical and Chemical Properties of Protocatechuic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆O₄ |
| Molecular Weight | 154.12 g/mol |
| Appearance | White to brownish solid |
| Melting Point | ~202-206 °C (with decomposition) chemimpex.comsigmaaldrich.com |
| CAS Number | 99-50-3 wikipedia.orgchemimpex.comsigmaaldrich.com |
| Synonyms | 3,4-Dihydroxybenzoic acid wikipedia.orgchemimpex.comnih.gov |
Data for tables compiled from multiple chemical supplier and database sources. chemimpex.comsigmaaldrich.comnih.govthermofisher.com
Synthesis Context
The synthesis of this compound typically starts from protocatechuic acid (3,4-dihydroxybenzoic acid). The two hydroxyl groups are alkylated with a long-chain alkyl halide, such as 1-bromododecane, in a Williamson ether synthesis reaction. This straightforward and well-documented synthetic route makes it an accessible molecule for research purposes. The precursor, protocatechuic acid, can be produced commercially from vanillin. orgsyn.org
Referenced Chemical Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-bromododecane |
| This compound |
| 4-alkoxybenzoic acids |
| Benzoic acid |
| Protocatechuic acid (3,4-Dihydroxybenzoic acid) |
Properties
IUPAC Name |
3,4-didodecoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-34-29-24-23-28(31(32)33)27-30(29)35-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3,(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQIEFZAPDXNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Didodecyloxybenzoic Acid and Its Derivatives
General Synthetic Routes for Long-Chain Alkoxybenzoic Acid Compounds
The most prevalent and versatile method for the synthesis of long-chain alkoxybenzoic acids is the Williamson ether synthesis. youtube.comnih.govmasterorganicchemistry.com This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, which is typically formed by deprotonating a hydroxyl group with a suitable base. youtube.commasterorganicchemistry.com
The general synthetic scheme starts with a dihydroxybenzoic acid derivative, which is reacted with a long-chain alkyl halide in the presence of a base. The key steps and common reagents are outlined below:
Starting Material Selection: The synthesis typically begins with a commercially available dihydroxybenzoic acid, such as 3,4-dihydroxybenzoic acid or its corresponding methyl ester, methyl 3,4-dihydroxybenzoate. chemicalbook.com The ester form is often preferred to protect the carboxylic acid functionality from reacting with the base used in the subsequent etherification step.
Etherification via Williamson Synthesis: The core of the synthesis is the etherification of the hydroxyl groups. This is achieved by reacting the dihydroxybenzoic acid derivative with a long-chain alkyl halide, such as 1-bromododecane, in the presence of a base. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). youtube.comnih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, and often requires heating to proceed at a reasonable rate. mdpi.com
Hydrolysis (if starting with an ester): If the starting material was a methyl or ethyl ester, the final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent, followed by acidification to precipitate the carboxylic acid. researchgate.net
Microwave-assisted synthesis has also been employed to accelerate the Williamson ether synthesis for p-alkoxybenzoic acids, offering a faster and potentially more efficient alternative to conventional heating. ed.gov
Table 1: Common Reagents and Conditions for Williamson Ether Synthesis of Alkoxybenzoic Acids
| Step | Reagent/Condition | Purpose |
| Starting Material | 3,4-Dihydroxybenzoic acid or Methyl 3,4-dihydroxybenzoate | Provides the benzoic acid core with hydroxyl groups for etherification. |
| Alkylation | 1-Bromododecane or other long-chain alkyl halides | Introduces the long alkyl chains. |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the hydroxyl groups to form the nucleophilic alkoxide. |
| Solvent | Dimethylformamide (DMF), Acetone | Provides a suitable medium for the reaction. |
| Hydrolysis (for esters) | Potassium hydroxide (KOH), followed by acid (e.g., HCl) | Converts the ester back to a carboxylic acid. |
| Heating | Conventional heating or Microwave irradiation | Accelerates the rate of reaction. |
Targeted Synthesis Approaches for 3,4-Didodecyloxybenzoic Acid
The synthesis of this compound follows the general principles outlined above, with specific reagents and conditions optimized for this particular molecule. The typical synthetic pathway starts from methyl 3,4-dihydroxybenzoate.
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid (if necessary)
While methyl 3,4-dihydroxybenzoate is commercially available chemicalbook.com, if starting from 3,4-dihydroxybenzoic acid, an initial esterification step is required. This is commonly achieved by reacting the acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) and heating under reflux. google.com
Step 2: Williamson Ether Synthesis to form Methyl 3,4-Didodecyloxybenzoate
The core of the synthesis involves the dialkylation of methyl 3,4-dihydroxybenzoate with two equivalents of 1-bromododecane. The reaction is carried out in the presence of a base, typically potassium carbonate, in a solvent like DMF or acetone. The mixture is heated to ensure the reaction goes to completion.
Step 3: Hydrolysis to this compound
The final step is the saponification of the methyl ester to the carboxylic acid. This is achieved by refluxing the methyl 3,4-didodecyloxybenzoate with a strong base such as potassium hydroxide in a solvent mixture, often containing ethanol (B145695) and water. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) to precipitate the final product, this compound. The solid product can then be purified by recrystallization.
Table 2: Targeted Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1. Esterification (Optional) | 3,4-Dihydroxybenzoic acid, Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 3,4-dihydroxybenzoate |
| 2. Etherification | Methyl 3,4-dihydroxybenzoate, 1-Bromododecane | K₂CO₃, DMF or Acetone | Heating/Reflux | Methyl 3,4-didodecyloxybenzoate |
| 3. Hydrolysis | Methyl 3,4-didodecyloxybenzoate | KOH, Ethanol/Water, then HCl | Reflux, then acidification | This compound |
Advanced Functionalization Strategies and Molecular Design Modifications for Tailored Properties
The molecular structure of this compound can be further modified to fine-tune its properties, particularly its liquid crystalline behavior and its potential for use in advanced materials. These modifications can be categorized into two main areas: derivatization of the carboxylic acid group and substitution on the aromatic ring.
Derivatization of the Carboxylic Acid Group:
The carboxylic acid group is a versatile handle for a variety of chemical transformations.
Esterification: The carboxylic acid can be converted into a wide range of esters by reacting it with different alcohols under acidic conditions or by using coupling agents. This modification can significantly impact the mesomorphic properties, such as the melting point and the temperature range of the liquid crystal phases.
Amidation: Reaction with amines leads to the formation of amides. masterorganicchemistry.com The synthesis of amides from esters can also be achieved by reacting the corresponding methyl ester with an amine, sometimes requiring heat. masterorganicchemistry.comresearchgate.net The introduction of amide functionalities can promote different hydrogen bonding networks, leading to novel self-assembly behaviors. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common strategy for forming amide bonds from carboxylic acids and amines.
Substitution on the Aromatic Ring:
Halogenation: Introducing halogen atoms like bromine or iodine can be achieved through electrophilic aromatic substitution. For instance, diiodination of similar phenolic acids has been reported using iodine monochloride in acetic acid. orgsyn.org
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), providing a site for further functionalization. mdpi.com
These functionalization strategies allow for the rational design of molecules based on the this compound scaffold with tailored properties for applications in areas such as liquid crystal displays, organic electronics, and sensor technology. The ability to form ordered structures through intermolecular hydrogen bonding and π-stacking interactions makes these compounds and their derivatives highly valuable in the development of new functional materials. nih.govresearchgate.net
Supramolecular Assembly Principles and Mechanisms in 3,4 Didodecyloxybenzoic Acid Systems
Intermolecular Hydrogen Bonding in Benzoic Acid Derivatives: Directing Dimerization and Higher-Order Association
The primary and most directional interaction governing the self-assembly of 3,4-didodecyloxybenzoic acid is the hydrogen bonding between the carboxylic acid moieties. In common with most benzoic acid derivatives, the carboxylic groups form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. kyushu-u.ac.jprsc.org This dimerization creates a larger, more rigid building block, which is a crucial first step in the formation of more complex, higher-order structures. rsc.org
The formation of these hydrogen-bonded dimers is a robust and predictable motif. kyushu-u.ac.jp In the solid state, many benzoic acid derivatives exhibit this intermolecular hydrogen bonding pattern, which effectively links two molecules together. nih.gov This association is energetically favorable and directs the initial organization of the molecules. While intramolecular hydrogen bonds can occur in some substituted benzoic acids (e.g., salicylic (B10762653) acid), the meta and para positioning of the dodecyloxy substituents in this compound precludes such intramolecular interactions, favoring intermolecular dimerization instead. rsc.orgfrontiersin.org The planarity of the benzene (B151609) ring and the geometry of the carboxyl group ensure that this dimeric structure is relatively flat, facilitating further stacking and organization.
Role of Alkyl Chain Length and Substituent Position in Directing Self-Assembly
The length and position of the alkyl chains are critical in guiding the self-assembly process beyond the initial hydrogen-bonded dimerization. The two long dodecyl (C12) chains in this compound play a significant role through van der Waals interactions and steric effects. These long, flexible chains fill space and, through micro-segregation from the aromatic cores, drive the system to form layered or columnar structures.
The length of the alkyl chains directly influences the stability and type of the resulting mesophase. Longer chains generally lead to more stable liquid crystalline phases due to increased van der Waals forces between adjacent molecules. nih.gov Studies on various alkylated organic molecules show that as chain length increases, there is a greater tendency for the molecules to organize into well-defined layers or columns to maximize these favorable interactions. nih.gov The structure of these alkyl chains, including the presence of any branching, can also affect the packing density and the resulting morphology. researchgate.net
| Parameter | Influence on Self-Assembly | Resulting Structural Feature |
| Carboxylic Acid Group | Strong, directional hydrogen bonding | Formation of stable dimers |
| Alkyl Chain Length (Dodecyl) | Significant van der Waals forces, space-filling | Stabilization of ordered phases (e.g., liquid crystals) |
| Substituent Position (3,4-) | Creates a tapered molecular shape | Promotion of columnar or complex phases |
Formation of Ordered Supramolecular Architectures through Non-Covalent Interactions
The spontaneous organization of this compound molecules into well-defined, functional architectures is a hallmark of supramolecular chemistry. This process is driven by a combination of non-covalent forces, including the aforementioned hydrogen bonding and van der Waals interactions, as well as π-π stacking between the aromatic rings. The synergy between these interactions leads to the formation of ordered structures like liquid crystal phases. nih.gov
The self-assembly of this compound is governed by a delicate thermodynamic balance between enthalpy (ΔH) and entropy (ΔS). The process is spontaneous when the change in Gibbs free energy (ΔG = ΔH - TΔS) is negative.
Enthalpic Contributions (ΔH < 0): The primary enthalpic driving force comes from the formation of strong, directional hydrogen bonds between the carboxylic acid groups and the weaker, but cumulative, van der Waals interactions among the long alkyl chains and π-π stacking interactions between the phenyl rings. These interactions release energy and favor an ordered state.
The final assembled structure represents a minimum in the free energy landscape of the system. researchgate.net
The formation of the final, thermodynamically stable supramolecular structure is not always instantaneous. The system may traverse several metastable states, and the process can sometimes be trapped in a long-lived, kinetically favored state rather than the most stable thermodynamic one. nih.govnih.gov
The kinetics of self-assembly for systems like this compound involve several stages:
Nucleation: The initial formation of small, ordered aggregates (nuclei), such as the primary hydrogen-bonded dimers. This step can be slow and represents an energy barrier that must be overcome. uh.edu
Growth/Elongation: Once stable nuclei are formed, they can grow by the sequential addition of more molecules or dimers. This process is often faster than nucleation and can be modeled by mechanisms such as isodesmic or cooperative polymerization. nih.gov In a cooperative process, the addition of a new molecule is facilitated by the presence of the already assembled structure.
Structural Reorganization: The initially formed aggregates may be disordered or represent a metastable phase. Over time, these can reorganize into a more ordered, thermodynamically stable structure. kyushu-u.ac.jp For liquid crystals, this can involve the transition from a nematic to a more ordered smectic or columnar phase, a process that can be observed through techniques that track structural evolution over time. kyushu-u.ac.jp
Kinetic control can be a powerful tool to produce specific supramolecular structures. For example, the rate of cooling from an isotropic liquid state can influence the size and perfection of the resulting liquid crystal domains. nih.gov Seeding a solution or melt with pre-formed aggregates can bypass the slow nucleation step and allow for controlled, living supramolecular polymerization, leading to structures with well-defined sizes. rsc.orgnih.gov
The non-covalent interactions that hold supramolecular assemblies together are relatively weak, making them susceptible to external stimuli. This responsiveness is a key feature of "smart" materials. For systems like this compound that form liquid crystalline phases, external fields can be used to manipulate the macroscopic alignment of the molecular assemblies.
| Stimulus | Effect on Supramolecular Structure |
| Temperature | Can induce phase transitions (e.g., from a crystalline solid to a liquid crystal, or from a liquid crystal to an isotropic liquid). Increasing temperature provides thermal energy that can overcome the non-covalent interactions, leading to less ordered phases. |
| Electric/Magnetic Fields | Can induce uniform alignment of the liquid crystal domains. uh.edu The anisotropic nature of the molecules gives them a net dipole moment and magnetic susceptibility, allowing them to be oriented by an external field. |
| Mechanical Shear | Can induce alignment of the molecules along the direction of flow. frontiersin.org This is often used to prepare large, monodomain samples of liquid crystals for characterization. |
| Chemical Analytes | The introduction of certain chemical species can disrupt or modify the hydrogen-bonding network or other non-covalent interactions, leading to a change in the supramolecular structure. researchgate.netuh.edu This can be used for sensing applications. |
The delicate balance of forces in the supramolecular structures of this compound means that a small input of energy from an external stimulus can be amplified into a large-scale structural or optical response. uh.edu
Theoretical and Computational Investigations of 3,4 Didodecyloxybenzoic Acid Systems
Density Functional Theory (DFT) Studies on Molecular and Dimeric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the molecular and supramolecular arrangements of liquid crystalline materials, including benzoic acid derivatives.
For analogous systems like 3- or 4-n-alkanoyloxy benzoic acids, DFT calculations have been employed to support experimental findings on their mesomorphic behavior. nih.gov These studies have shown that the stability of the dimeric structures, formed through hydrogen bonding between the carboxylic acid groups, is crucial for the formation of liquid crystal phases. nih.gov The calculations can predict optimized geometries, vibrational frequencies, and electronic properties of both the individual molecules and their hydrogen-bonded dimers. For instance, in related benzoic acid derivatives, DFT has been used to demonstrate that para-substituted analogues are more stable than their meta-substituted counterparts due to stronger hydrogen bonding interactions. nih.gov
Table 1: Representative DFT Calculation Parameters for Analogous Benzoic Acid Systems
| Parameter | Description |
| Functional | B3LYP, B3PW91 |
| Basis Set | 6-31G(d), 6-311G+(d,p) |
| Environment | Gas phase (in vacuum) |
| Properties Calculated | Optimized geometry, HOMO/LUMO energies, Mulliken charges, Dipole moment |
This table represents typical parameters used in DFT studies of similar benzoic acid derivatives and is for illustrative purposes.
Molecular Dynamics Simulations for Understanding Self-Assembly Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the time evolution of a system, MD can provide detailed information about the self-assembly processes that lead to the formation of ordered structures.
For example, MD simulations of lipid bilayers have elucidated the critical steps in their formation, from random arrangements of lipids in solution to the spontaneous formation of stable bilayer structures. rsc.org These simulations can also probe the influence of factors like temperature and solvent on the self-assembly process and the resulting morphology. nih.gov The insights gained from these studies are highly relevant to understanding how the interplay of hydrophobic interactions of the dodecyloxy chains and hydrogen bonding of the carboxylic acid groups in 3,4-Didodecyloxybenzoic acid drives its self-assembly into liquid crystalline phases.
Prediction of Mesomorphic Properties and Phase Behavior through Computational Modeling
Computational modeling, encompassing both DFT and MD simulations, plays a crucial role in predicting the mesomorphic properties and phase behavior of liquid crystalline materials. By calculating molecular properties and simulating intermolecular interactions, these models can help to forecast the types of liquid crystal phases that a compound is likely to form and the temperature ranges over which these phases are stable.
For related benzoic acid derivatives, computational studies have successfully supported experimental observations of their mesomorphic behavior. nih.gov For instance, the calculated stability of hydrogen-bonded dimers in different isomers has been correlated with experimentally observed differences in their liquid crystalline properties. nih.gov The length of the alkyl chains is also a critical factor, with longer chains generally leading to more stable smectic phases. nih.gov
Computational approaches can also be used to create phase diagrams and predict how modifications to the molecular structure, such as changing the length of the alkyl chains or altering the substitution pattern on the aromatic ring, will affect the phase behavior. This predictive capability is invaluable in the rational design of new liquid crystalline materials with desired properties.
Elucidation of Intermolecular Interactions and Electronic Structure
A detailed understanding of the intermolecular interactions and electronic structure is fundamental to explaining the properties of this compound. Computational methods provide a powerful means to probe these aspects at the molecular level.
DFT calculations are particularly well-suited for elucidating the electronic structure of molecules. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. nih.govresearchgate.net These parameters are crucial for understanding the molecule's reactivity, optical properties, and the nature of the intermolecular forces. nih.gov
The primary intermolecular interactions responsible for the self-assembly of this compound are hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the long dodecyloxy chains. Computational models can quantify the strength of these interactions and reveal their geometric preferences. For example, DFT can accurately model the geometry and energy of the hydrogen bonds that lead to the formation of cyclic dimers. MD simulations can then show how these dimers pack together, driven by the interactions between the flexible alkyl chains, to form the larger-scale structures characteristic of liquid crystal phases.
Table 2: Key Intermolecular Interactions and Their Computational Investigation
| Interaction Type | Description | Relevant Computational Method |
| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups, leading to dimer formation. | DFT (for geometry and energy), MD (for dynamics) |
| Van der Waals Interactions | Weaker, non-directional interactions between the dodecyloxy chains, promoting packing and phase ordering. | MD (for collective behavior), DFT (for dispersion corrections) |
| π-π Stacking | Interactions between the aromatic rings of the benzoic acid cores. | DFT, MD |
Advanced Characterization Techniques for Self Assembled Structures and Mesophases
X-ray Diffraction (XRD) for Structural Determination of Ordered Phases
X-ray diffraction is a fundamental tool for determining the long-range order and specific phase structures of liquid crystalline materials like 3,4-didodecyloxybenzoic acid. By analyzing the positions and intensities of the diffraction peaks, detailed information about the arrangement of molecules within the mesophases can be obtained.
In the case of benzoic acid derivatives, XRD is crucial for identifying the type of smectic or columnar phase present. For instance, the presence of sharp, equidistant peaks in the small-angle region is indicative of a layered smectic structure, while a different set of reflections would signify a columnar arrangement. The d-spacing, calculated from the peak positions, corresponds to the layer thickness or the inter-columnar distance. For example, in related alkoxybenzoic acids, XRD has been used to confirm the presence of smectic B and smectic A phases. researchgate.net
Furthermore, single-crystal XRD can provide the precise atomic coordinates within the crystal lattice, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding that drive the self-assembly process. researchgate.net For similar compounds like 3,4-dimethoxybenzoic acid, single-crystal XRD has revealed a triclinic crystal system where molecules form hydrogen-bonded dimers. researchgate.net
Polarized Optical Microscopy (POM) for Mesophase Identification and Textural Analysis
Polarized optical microscopy is an indispensable technique for the initial identification and characterization of liquid crystal mesophases. The unique optical textures observed under a polarizing microscope are characteristic of different mesophases and provide insights into the molecular alignment and defect structures.
For this compound, as with other liquid crystals, cooling from the isotropic liquid phase would lead to the appearance of birefringent textures. The specific textures observed, such as focal conic, fan-like, or mosaic patterns, help in distinguishing between different smectic phases (e.g., SmA, SmC, SmB). For example, a smectic B phase in a related alkoxybenzoic acid was identified by its characteristic mosaic texture. researchgate.net The changes in these textures upon heating or cooling can be correlated with phase transitions detected by other techniques like DSC.
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Differential scanning calorimetry is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions in a material. nih.govtudelft.nl By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify melting points, crystallization temperatures, and liquid crystal phase transitions.
A typical DSC thermogram for a liquid crystalline material like this compound would show distinct peaks corresponding to the transitions between the crystalline solid, various mesophases, and the isotropic liquid state. The temperature at the peak of an endothermic or exothermic event indicates the transition temperature, while the area under the peak is proportional to the enthalpy change (ΔH) of the transition. tudelft.nl This quantitative data is crucial for constructing a phase diagram of the material. For instance, in a study of a similar alkoxybenzoic acid, DSC was used to record the phase transition temperatures and corresponding enthalpies for nematic and smectic phases during both heating and cooling cycles. researchgate.net
| Transition | Temperature (°C) | Enthalpy Change (J/g) |
| Crystal to Smectic C | Data not available | Data not available |
| Smectic C to Nematic | Data not available | Data not available |
| Nematic to Isotropic | Data not available | Data not available |
| Note: The table is a representative example. Specific values for this compound require experimental data. |
Spectroscopic Methods for Intermolecular Interaction Analysis (e.g., FTIR for Hydrogen Bonding)
Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are vital for probing the intermolecular interactions that govern the self-assembly of molecules like this compound. rsc.org Hydrogen bonding between the carboxylic acid groups is a primary driving force for the formation of the liquid crystalline structures.
FTIR spectroscopy can readily detect the presence and nature of hydrogen bonds by observing the shifts in the vibrational frequencies of the involved functional groups. researchgate.net For carboxylic acids, the stretching vibration of the hydroxyl (O-H) group and the carbonyl (C=O) group are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, the O-H stretch appears as a sharp band at higher wavenumbers. In the presence of hydrogen-bonded dimers, this band broadens significantly and shifts to lower wavenumbers. Similarly, the C=O stretching frequency also shifts upon hydrogen bond formation. Temperature-dependent FTIR studies can provide insights into the strength and dynamics of these hydrogen bonds across different phases. rsc.org
| Vibrational Mode | Frequency Range (cm⁻¹) | Indication |
| Free O-H Stretch | ~3500-3700 | Monomeric acid |
| Hydrogen-Bonded O-H Stretch | ~2500-3300 (broad) | Dimeric or polymeric acid association |
| Free C=O Stretch | ~1760 | Monomeric acid |
| Hydrogen-Bonded C=O Stretch | ~1680-1710 | Dimeric or polymeric acid association |
| Note: The table presents typical frequency ranges. Specific values for this compound require experimental data. |
Electron Microscopy Techniques for Nanostructural Imaging (e.g., TEM for Local Nanostructure)
To perform TEM analysis on soft materials like liquid crystals, specialized sample preparation techniques such as freeze-fracture replication or staining are often employed to preserve the delicate structures. These images can reveal the layered nature of smectic phases or the arrangement of columns in columnar phases, complementing the reciprocal space information obtained from scattering techniques.
Scattering Techniques for Supramolecular Morphology (e.g., SAXS, SANS for 3D Models and Morphology Evolution)
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for investigating the size, shape, and arrangement of supramolecular structures on the nanometer to micrometer scale. These methods are particularly well-suited for studying the hierarchical self-assembly of liquid crystals in bulk and in solution.
For this compound, SAXS can provide detailed information about the lamellar spacing in smectic phases and the lattice parameters of columnar phases. By analyzing the scattering patterns, it is possible to construct three-dimensional models of the self-assembled structures. Furthermore, time-resolved SAXS experiments can be used to study the evolution of the morphology during phase transitions, providing insights into the kinetics of self-assembly. SANS, often utilizing contrast variation through isotopic substitution (e.g., deuteration), can provide complementary information, particularly about the conformation and aggregation of specific parts of the molecules within the assembly.
Q & A
Q. What are the established synthetic routes for 3,4-Didodecyloxybenzoic acid, and what purification methods are recommended?
The synthesis typically involves alkylation of 3,4-dihydroxybenzoic acid with dodecyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. A two-step protocol is common:
- Step 1: Protection of carboxylic acid groups (if necessary) using methyl or ethyl esters.
- Step 2: Etherification of hydroxyl groups with dodecyl chains via nucleophilic substitution. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires NMR (¹H/¹³C) to confirm substitution patterns and HPLC to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (skin corrosion/irritation risks noted in similar phenolic compounds) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Keep in airtight containers away from oxidizers and heat sources. Stability data suggest refrigeration (4°C) for long-term storage .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Spectroscopic Methods:
- ¹H NMR: Look for peaks at δ 0.88 ppm (terminal CH₃ of dodecyl chains) and δ 4.0–4.2 ppm (OCH₂ groups).
- FT-IR: Confirm ester/ether linkages (C-O-C stretch ~1250 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~506.4 for C₂₉H₅₀O₄) .
Advanced Research Questions
Q. How do alkyl chain lengths (e.g., dodecyl vs. shorter chains) influence the self-assembly and thermodynamic properties of 3,4-dialkoxybenzoic acids?
Longer alkyl chains (C12) enhance hydrophobic interactions, promoting micelle or vesicle formation in aqueous solutions. Critical micelle concentration (CMC) can be determined via surface tension measurements or fluorescence spectroscopy (using pyrene as a probe). Contradictions in CMC values across studies may arise from:
- Solvent impurities: Trace water in nonpolar solvents alters aggregation.
- Temperature: Longer chains exhibit lower CMC at elevated temperatures due to increased mobility .
| Chain Length | CMC (mM) | Technique Used | Reference |
|---|---|---|---|
| C8 | 2.1 | Surface Tension | [8] |
| C12 | 0.4 | Fluorescence | [16] |
Q. What methodologies are optimal for studying the interaction of this compound with lipid bilayers or drug delivery systems?
Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anti-inflammatory) of structurally similar benzoic acid derivatives?
Discrepancies often stem from:
- Assay Conditions: Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines.
- Substituent Effects: The dodecyloxy groups may enhance membrane permeability but reduce solubility, altering bioavailability. Methodological Recommendations:
- Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Compare IC₅₀ values under identical conditions (see table below) .
| Activity | IC₅₀ (µM) | Model System | Reference |
|---|---|---|---|
| Antibacterial | 25.3 | S. aureus | [18] |
| Anti-inflammatory | 48.7 | RAW 264.7 macrophages | [14] |
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound in polar vs. nonpolar solvents?
- Polar Solvents (e.g., DMSO): High solubility at elevated temperatures (>60°C) due to disrupted crystalline packing.
- Nonpolar Solvents (e.g., Hexane): Limited solubility at room temperature but improved with sonication. Contradictions arise from incomplete reporting of temperature, sonication, or centrifugation steps during solubility tests .
Q. What factors contribute to variability in cytotoxicity assays involving this compound?
- Cell Line Sensitivity: Primary cells vs. immortalized lines (e.g., HEK293 vs. HeLa).
- Metabolic Interference: The compound’s carboxylic acid group may chelate metal ions in culture media, altering results. Mitigation Strategy: Include vehicle controls and metal-ion-supplemented media in experimental design .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
